molecular formula C30H52O4 B12302181 20-Methyldocosyl 2,3-dihydroxybenzoate

20-Methyldocosyl 2,3-dihydroxybenzoate

Cat. No.: B12302181
M. Wt: 476.7 g/mol
InChI Key: FIEXPCXAWNKDMT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 20-Methyldocosyl 2,3-dihydroxybenzoate typically involves the esterification of 2,3-dihydroxybenzoic acid with 20-methyldocosanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an anhydrous solvent such as dichloromethane or toluene for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

20-Methyldocosyl 2,3-dihydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

20-Methyldocosyl 2,3-dihydroxybenzoate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with enzymes.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

20-Methyldocosyl 2,3-dihydroxybenzoate is unique due to its long alkyl chain and specific ester linkage, which confer distinct physicochemical properties and biological activities compared to its simpler analogs .

Properties

Molecular Formula

C30H52O4

Molecular Weight

476.7 g/mol

IUPAC Name

20-methyldocosyl 2,3-dihydroxybenzoate

InChI

InChI=1S/C30H52O4/c1-3-26(2)22-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-25-34-30(33)27-23-21-24-28(31)29(27)32/h21,23-24,26,31-32H,3-20,22,25H2,1-2H3

InChI Key

FIEXPCXAWNKDMT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCCCCCCCCCCCCCCCCCOC(=O)C1=C(C(=CC=C1)O)O

Origin of Product

United States

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